molecular formula C23H27FN2O4S B2734024 [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone CAS No. 851865-76-4

[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone

Cat. No. B2734024
M. Wt: 446.54
InChI Key: IALWVPGENYJVGX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, a methylsulfanyl group, an imidazole ring, and a triethoxyphenyl group. The presence of these groups suggests that the compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The imidazole ring and the sulfur atom could potentially be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of a fluorine atom could affect the compound’s polarity and solubility .

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis The compound was utilized in a catalyst- and solvent-free synthesis method involving a microwave-assisted Fries rearrangement, highlighting its role as a strategic intermediate in organic synthesis. This method provides an efficient approach for regioselective synthesis, combining theoretical studies and X-ray structural analyses to understand the reaction mechanisms and molecular interactions involved (Moreno-Fuquen et al., 2019).

Improvement on Synthesis Process The compound's synthesis process was improved to enhance the product quality and yield. Modifications in the reaction conditions, such as temperature adjustments and intermediate filtration, significantly increased the overall yield by 16%, reaching 80.5%. This improved process was noted for its simplicity, reliability, and stable product quality, suggesting potential for manufacturing applications (Hong, 2004).

Development of Fluorescent Precursors The compound was part of a study focusing on the synthesis of fluorinated fluorophores. By undergoing sequential nucleophilic aromatic substitution reactions, it contributed to the creation of novel precursors for highly fluorescent compounds. These precursors exhibit tunable absorption and emission spectra, making them valuable for spectroscopic applications and the development of new fluorophores (Woydziak et al., 2012).

Anti-Tumor Agents A hit-to-lead program identified the compound as a potent anti-tumor agent, leading to the synthesis of optimized derivatives with selective cytotoxicity against tumorigenic cell lines. This application underscores its potential in developing new cancer therapies, highlighting the compound's role in medicinal chemistry (Hayakawa et al., 2004).

Formulation Development for Poorly Soluble Compounds The compound was investigated for its role in developing a suitable formulation for early toxicology and clinical studies. Through in vitro and in vivo assessments, a solubilized, precipitation-resistant formulation was developed, achieving higher plasma concentrations in tested species. This work illustrates the importance of the compound in pharmaceutical development, particularly for poorly soluble compounds intended for arrhythmia treatment (Burton et al., 2012).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data, it’s difficult to provide detailed information on the potential hazards .

properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O4S/c1-4-28-19-13-17(14-20(29-5-2)21(19)30-6-3)22(27)26-12-11-25-23(26)31-15-16-7-9-18(24)10-8-16/h7-10,13-14H,4-6,11-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALWVPGENYJVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone

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